N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9690972
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN4O4 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4O4/c1-13(27)23-15-4-3-5-16(11-15)24-20(28)12-26-21(29)9-8-18(25-26)17-7-6-14(22)10-19(17)30-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) |
| Standard InChI Key | QBCHTSMNBPSXFK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Introduction
N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a molecular formula of C21H19FN4O4 and a molecular weight of 410.4 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Preparation
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves a multi-step process. This may include the formation of the pyridazine ring through condensation reactions, followed by the introduction of the acetylamino and 4-fluoro-2-methoxyphenyl groups through nucleophilic substitution or coupling reactions. Detailed synthesis protocols are often proprietary and require optimization for yield and purity.
Biological Activity and Potential Applications
Pyridazine derivatives have been explored for their potential therapeutic applications due to their broad spectrum of biological activities. These compounds can act as enzyme inhibitors, receptor antagonists, or modulators of cellular signaling pathways. While specific data on N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is limited, related compounds have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Inhibition of microbial growth |
| Anticancer | Inhibition of cancer cell proliferation |
Table 3: Synthesis Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Pyridazine precursors |
| 2 | Nucleophilic Substitution | Acetylamino group introduction |
| 3 | Coupling Reaction | Introduction of 4-fluoro-2-methoxyphenyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume